

Spectroscopic Analysis of Terephthalylidenebis(p-butylaniline): A Technical Guide

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Compound of Interest		
Compound Name:	Terephthalylidene bis(p- butylaniline)	
Cat. No.:	B1295294	Get Quote

Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base derived from the condensation of terephthalaldehyde and p-butylaniline, is a molecule of significant interest in materials science, particularly in the field of liquid crystals. Its rigid core structure, conferred by the central phenylenediamine ring and the imine linkages, combined with the flexible butyl chains, gives rise to its mesomorphic properties. A thorough spectroscopic analysis is crucial for confirming its molecular structure, understanding its electronic properties, and elucidating its behavior in different phases. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize Terephthalylidene-bis(p-butylaniline), including detailed experimental protocols and a summary of expected spectral data.

Molecular Structure and Properties

• IUPAC Name: N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)

Molecular Formula: C28H32N2

Molecular Weight: 396.57 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected quantitative data from the spectroscopic analysis of Terephthalylidene-bis(p-butylaniline).



Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Ion (M+) Peak (m/z)	396	PubChem[2]
Second Highest Peak (m/z)	155	PubChem[2]
Third Highest Peak (m/z)	353	PubChem[2]

Table 2: Infrared (FT-IR) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-terephthalylidene-bis-(4-aminophenol) and general knowledge of Schiff base spectra.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3030	Aromatic C-H stretch Medium	
2955-2860	Aliphatic C-H stretch (from butyl groups)	Strong
~1620	C=N (imine) stretch	Strong
~1600, ~1480	Aromatic C=C stretch	Medium

Table 3: UV-Visible (UV-Vis) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-terephthalylidene-bis-(4-aminophenol).

Wavelength (λmax)	Solvent	Electronic Transition
~365 nm	Ethanol	n-π* (of the C=N chromophore)[3]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Proton, ¹H NMR)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.4	Singlet	2H	Imine protons (- CH=N-)
7.8-7.9	Singlet	4H	Protons of the central benzene ring
7.1-7.3	Multiplet	8H	Protons of the p- substituted aniline rings
2.6	Triplet	4H	-CH ₂ - group adjacent to the aniline ring
1.5-1.7	Multiplet	4H	Second -CH ₂ - group of the butyl chain
1.3-1.5	Multiplet	4H	Third -CH2- group of the butyl chain
~0.9	Triplet	6H	Terminal -CH₃ group of the butyl chain

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Carbon, ¹³C NMR)

Chemical Shift (ppm)	Assignment
~160	Imine carbon (-CH=N-)
~150, ~137, ~129, ~122	Aromatic carbons
~35, ~33, ~22, ~14	Aliphatic carbons of the butyl chain

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Mass Spectrometry



Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI or Atmospheric Pressure Chemical Ionization APCI) is used.
- · Data Acquisition:
 - The sample solution is introduced into the ion source.
 - The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.
 - A full scan mass spectrum is acquired over a mass range of m/z 100-500.
 - For fragmentation analysis (MS/MS), the molecular ion peak (m/z 396) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - The resulting fragment ions are detected to generate the MS/MS spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of dry Terephthalylidene-bis(p-butylaniline) is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.



- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

- Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a
 UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane) of a known
 concentration.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- · Data Acquisition:
 - A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the pure solvent (reference) and the other with the sample solution.
 - The instrument is zeroed with the solvent-filled cuvette.
 - The absorption spectrum is recorded over a wavelength range of approximately 200-600 nm.
 - The wavelength of maximum absorption (λmax) is determined from the spectrum.



Nuclear Magnetic Resonance (NMR) Spectroscopy

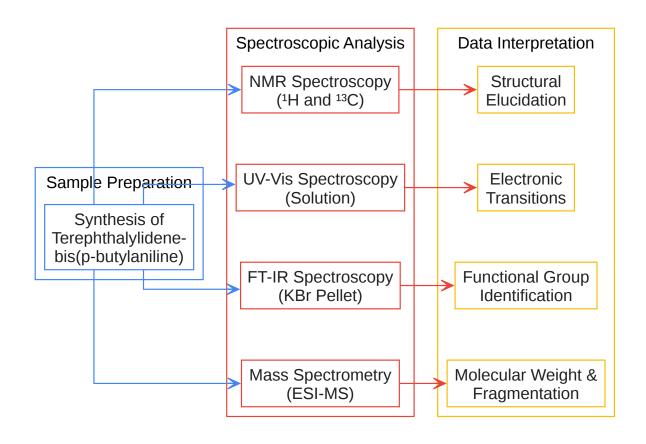
Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.

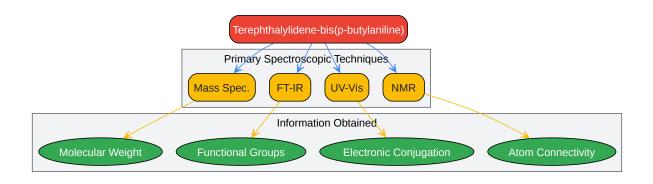
Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of Terephthalylidene-bis(p-butylaniline) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition (¹H NMR):
 - The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse ¹H NMR experiment is performed.
 - The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
 - The spectrum is phased, baseline-corrected, and referenced to TMS (0 ppm).
 - The chemical shifts, multiplicities, and integrations of the signals are analyzed.
- Data Acquisition (¹³C NMR):
 - A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.
 - A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - The chemical shifts of the carbon signals are analyzed to identify the different carbon environments.



Visualizations Experimental Workflow for Spectroscopic Analysis





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References

- 1. scbt.com [scbt.com]
- 2. N,N'-Terephthalylidenebis(4-butylaniline) | C28H32N2 | CID 141503 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
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